N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
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Description
N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H11BrN2O4S and its molecular weight is 395.23. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has highlighted the synthesis and evaluation of benzothiazole derivatives, including compounds structurally related to N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, for their potential antitumor activities. For instance, benzothiazole acetamides have been synthesized and assessed against various cancer cell lines, showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015). These findings suggest a promising avenue for the development of new anticancer agents.
Antimicrobial Activity
Compounds related to this compound have been investigated for their antimicrobial properties. Novel sulfonamide derivatives have displayed good antimicrobial activity, underscoring the potential of such compounds in combating microbial infections (Fahim & Ismael, 2019).
Kinase Inhibitory and Anticancer Activities
The synthesis of thiazolyl N-benzyl-substituted acetamide derivatives has been explored, with some compounds showing inhibitory activities against Src kinase and anticancer activities against various carcinoma cells (Fallah-Tafti et al., 2011). This research supports the therapeutic potential of these compounds in cancer treatment through kinase inhibition.
Anti-Inflammatory and Analgesic Activities
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013), pointing towards their potential as anti-inflammatory agents.
Quantum Mechanical and Ligand-Protein Interaction Studies
Studies have also been conducted on the quantum mechanical properties and ligand-protein interactions of benzothiazolinone acetamide analogs, indicating their potential as photosensitizers in dye-sensitized solar cells and their interactions with cyclooxygenase enzymes, which could have implications for drug development and photovoltaic efficiency (Mary et al., 2020).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXLOWPEOSDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.